molecular formula C19H17NO4 B2509921 N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide CAS No. 867135-80-6

N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2509921
CAS No.: 867135-80-6
M. Wt: 323.348
InChI Key: UDCYKPMXTCBPCZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a synthetic naphtho[2,3-b]furan-4,9-dione derivative characterized by a carboxamide substituent at the 3-position and a cyclopentyl group on the amide nitrogen. The naphtho[2,3-b]furan-4,9-dione core is a planar, electron-deficient heterocyclic system known for its diverse bioactivity, including kinase inhibition and anticancer properties . The cyclopentyl substituent may enhance lipophilicity and influence target binding compared to linear or branched alkyl analogs.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-10-14(19(23)20-11-6-2-3-7-11)15-16(21)12-8-4-5-9-13(12)17(22)18(15)24-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYKPMXTCBPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with cyclopentylamine can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized below:

Table 1: Comparative Analysis of Naphtho[2,3-b]furan-4,9-dione Derivatives
Compound Name R Group (Carboxamide Substituent) Molecular Weight (g/mol) Biological Activity Source (Evidence ID)
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Isopentyl 341.36 CK2 inhibition (IC50 = 2.33 µM); >60% reduction in cell viability at 10 µM [1, 4]
2-Acetylnaphtho[2,3-b]furan-4,9-dione (Napabucasin) Acetyl (no carboxamide) 240.21 Anticancer agent; STAT3 inhibitor [7]
2-(1-Hydroxyethyl)-4H,9H-naphtho[2,3-b]furan-4,9-dione Hydroxyethyl (no carboxamide) 242.23 Antileishmanial/antitrypanosomal activity [6]
2-Methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Pyridin-3-ylmethyl 364.34 Tested for CK2 inhibition; activity not reported [2]
2-Methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione Morpholine 341.33 Tested for CK2 inhibition; activity not reported [2]

Key Findings

Impact of Carboxamide Substituents
  • N-isopentyl analog : Exhibits potent CK2 inhibition (IC50 = 2.33 µM), attributed to optimal hydrophobic interactions between the isopentyl group and the kinase’s ATP-binding pocket .
  • Cyclopentyl vs. However, steric effects may reduce binding affinity if the active site favors flexible alkyl groups.
Role of the Naphtho[2,3-b]furan-4,9-dione Core
  • Napabucasin (2-acetyl derivative) : Lacks the carboxamide moiety but retains anticancer activity via STAT3 inhibition, demonstrating the core’s versatility across therapeutic targets .
  • Natural derivatives (e.g., 2-acetyl and 2-hydroxyethyl) : Isolated from Tabebuia serratifolia, these compounds exhibit antiparasitic activity, highlighting the scaffold’s adaptability to diverse biological applications .
Physicochemical Properties
  • Solubility: Carboxamide derivatives generally exhibit better aqueous solubility than non-polar acetylated analogs like Napabucasin .

Biological Activity

N-Cyclopentyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a synthetic compound belonging to a class of naphtho derivatives that have garnered interest for their potential biological activities. This article provides an in-depth overview of the biological activity associated with this compound, focusing on its anti-cancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅N₁O₃
  • Molecular Weight : 295.32 g/mol

The structural features of this compound are significant in determining its biological activity. The presence of the dioxo and carboxamide functional groups contributes to its reactivity and interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of naphtho derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The proposed mechanisms through which this compound exerts its anti-cancer effects include:

  • Inhibition of Stat3 Pathway : Research suggests that naphtho derivatives may act as inhibitors of the Stat3 signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound could reduce cancer stem cell populations and tumor growth .
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

In a study involving various synthesized naphtho derivatives, it was found that this compound exhibited cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated a significant reduction in cell viability compared to control groups treated with standard chemotherapeutic agents like doxorubicin.

Cell Line% Cell Viability (N-Cyclopentyl Compound)% Cell Viability (Doxorubicin)
HepG235.01%0.62%
MCF-741.81%5.00%

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Research Findings

A study evaluating the antimicrobial efficacy of naphtho derivatives reported that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)
E. coli230
S. aureus265
B. cereus280

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

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